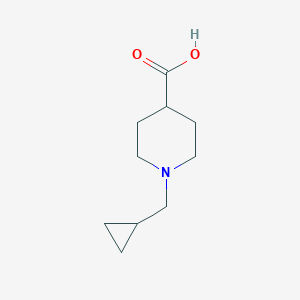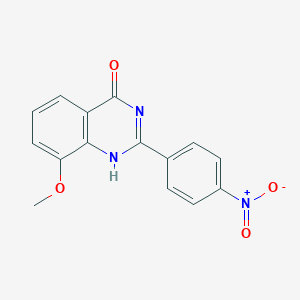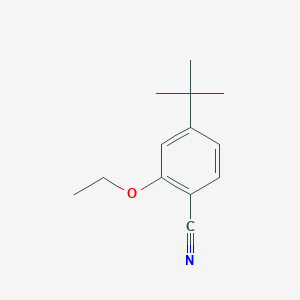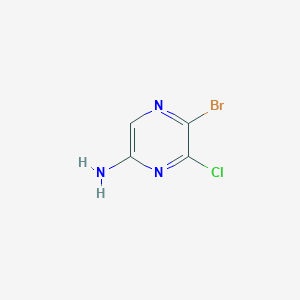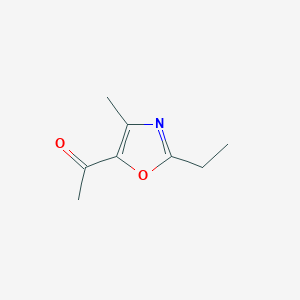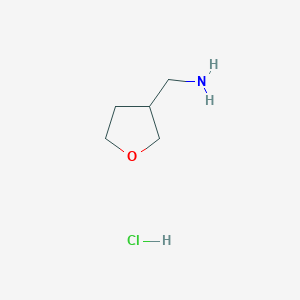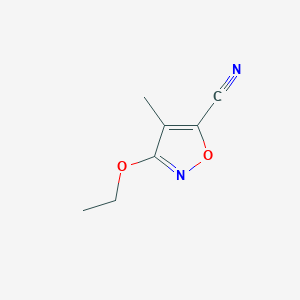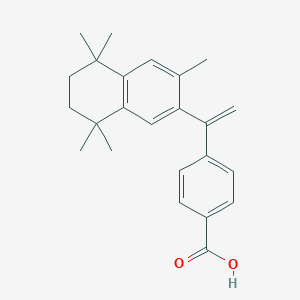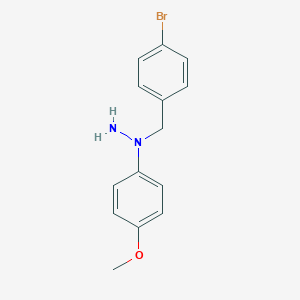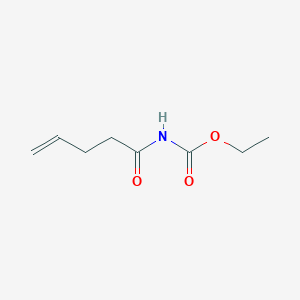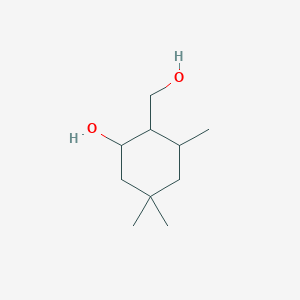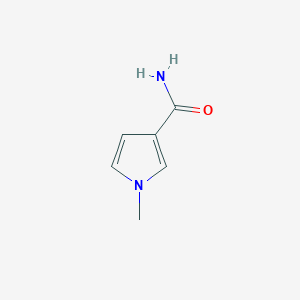
1-Methyl-1h-pyrrole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-1h-pyrrole-3-carboxamide, also known as 3-methylpyrrolidine-2,5-dione, is a heterocyclic organic compound. It is a cyclic amide that contains a pyrrole ring and a carboxamide group. This compound is widely used in scientific research due to its unique properties and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 1-Methyl-1h-pyrrole-3-carboxamide is not well understood. However, it is believed to act as a nucleophile in various reactions due to the presence of the carboxamide group. Additionally, it has been found to be a useful chiral auxiliary in asymmetric synthesis.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 1-Methyl-1h-pyrrole-3-carboxamide have not been extensively studied. However, it has been found to be non-toxic and non-mutagenic in various in vitro and in vivo studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantages of using 1-Methyl-1h-pyrrole-3-carboxamide in lab experiments are its high yield synthesis methods and its potential applications in various scientific research fields. However, its limitations include its limited solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
1-Methyl-1h-pyrrole-3-carboxamide has a wide range of potential applications in various scientific research fields. Some of the future directions for research on this compound include the development of new synthesis methods, the exploration of its potential applications in materials science, and the investigation of its potential as a catalyst in organic synthesis. Additionally, further studies are needed to fully understand its mechanism of action and its biochemical and physiological effects.
Métodos De Síntesis
The synthesis of 1-Methyl-1h-pyrrole-3-carboxamide can be achieved through various methods. One of the most common methods is the reaction between 1-methylpyrrole and phosgene followed by the reaction with ammonia. Another method involves the reaction between 1-methylpyrrole and ethyl chloroformate followed by the reaction with ammonia. Both methods have been proven to be effective in producing high yields of 1-Methyl-1h-pyrrole-3-carboxamide.
Aplicaciones Científicas De Investigación
1-Methyl-1h-pyrrole-3-carboxamide has been extensively studied for its potential applications in various scientific research fields. It has been found to be a useful building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. Additionally, it has been used as a ligand in coordination chemistry and as a catalyst in organic synthesis.
Propiedades
Número CAS |
175544-08-8 |
|---|---|
Nombre del producto |
1-Methyl-1h-pyrrole-3-carboxamide |
Fórmula molecular |
C6H8N2O |
Peso molecular |
124.14 g/mol |
Nombre IUPAC |
1-methylpyrrole-3-carboxamide |
InChI |
InChI=1S/C6H8N2O/c1-8-3-2-5(4-8)6(7)9/h2-4H,1H3,(H2,7,9) |
Clave InChI |
ADBKBBXQJATDDG-UHFFFAOYSA-N |
SMILES |
CN1C=CC(=C1)C(=O)N |
SMILES canónico |
CN1C=CC(=C1)C(=O)N |
Sinónimos |
1H-Pyrrole-3-carboxamide,1-methyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



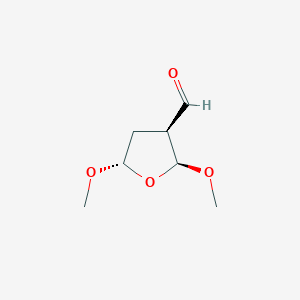
![2-[3-Benzyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxopiperazin-1-yl]-3-phenylpropanoic acid](/img/structure/B63641.png)
